2-methyl-1-propyl-1H-indole-3-sulfonyl chloride
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Overview
Description
2-methyl-1-propyl-1H-indole-3-sulfonyl chloride is a chemical compound belonging to the indole family, which is a significant heterocyclic system in natural products and drugs. Indoles are known for their diverse biological activities and are widely used in medicinal chemistry .
Preparation Methods
The synthesis of 2-methyl-1-propyl-1H-indole-3-sulfonyl chloride typically involves the reaction of 2-methyl-1-propyl-1H-indole with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the selective formation of the sulfonyl chloride group at the 3-position of the indole ring . Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity .
Chemical Reactions Analysis
2-methyl-1-propyl-1H-indole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions: Typical reagents include nucleophiles such as amines, alcohols, and thiols.
Scientific Research Applications
2-methyl-1-propyl-1H-indole-3-sulfonyl chloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various indole derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-methyl-1-propyl-1H-indole-3-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophilic sites in biological molecules. This reactivity is exploited in medicinal chemistry to design compounds that can inhibit specific enzymes or receptors .
Comparison with Similar Compounds
2-methyl-1-propyl-1H-indole-3-sulfonyl chloride can be compared with other indole derivatives such as:
1-ethyl-2-methyl-1H-indole-3-sulfonyl chloride: Similar in structure but with an ethyl group instead of a propyl group.
5-methyl-1H-indole-3-sulfonyl chloride: Differing by the position of the methyl group on the indole ring.
These compounds share similar chemical properties but may exhibit different biological activities and reactivities due to the variations in their structures .
Properties
Molecular Formula |
C12H14ClNO2S |
---|---|
Molecular Weight |
271.76 g/mol |
IUPAC Name |
2-methyl-1-propylindole-3-sulfonyl chloride |
InChI |
InChI=1S/C12H14ClNO2S/c1-3-8-14-9(2)12(17(13,15)16)10-6-4-5-7-11(10)14/h4-7H,3,8H2,1-2H3 |
InChI Key |
WXXWHNWXQJATOC-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C(=C(C2=CC=CC=C21)S(=O)(=O)Cl)C |
Origin of Product |
United States |
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